molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8

7-Butyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1450481
CAS No.: 1782390-04-8
M. Wt: 182.31 g/mol
InChI Key: DSWWMZIQQVJOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyl-2,7-diazaspiro[3.5]nonane is an organic compound characterized by its unique spirocyclic structure. This compound is part of the diazaspiro family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides the compound with distinct chemical properties that make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

Target of Action

The primary targets of 7-Butyl-2,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .

Mode of Action

This compound interacts with its targets, the sigma receptors, leading to changes in their activity. Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Biochemical Pathways

The interaction of this compound with sigma receptors affects various biochemical pathways. The S1R is highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with the sigma receptors. For instance, S1R ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models . The exact molecular and cellular effects of this compound are subject to further investigation.

Biochemical Analysis

Biochemical Properties

7-Butyl-2,7-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors. Sigma receptors, including sigma-1 and sigma-2 receptors, are involved in various biological and pathological conditions. This compound has been shown to interact with these receptors, influencing their activity. The compound’s interaction with sigma-1 receptors, which are chaperone proteins localized at the mitochondria-associated membrane of the endoplasmic reticulum, is of particular interest. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move towards the plasma membrane, where they interact with ion channels and G-protein-coupled receptors . This interaction can modulate various cellular processes, including neuroprotection and neuroinflammation.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In neuronal cells, the compound’s interaction with sigma-1 receptors can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by this compound can enhance neuroprotective mechanisms and reduce neuroinflammatory responses . Additionally, the compound’s effects on sigma-2 receptors, which are also involved in cellular signaling, can further modulate cellular functions. These interactions highlight the compound’s potential in influencing cell function and its relevance in neuropharmacology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sigma receptors. The compound acts as a ligand for sigma-1 and sigma-2 receptors, modulating their activity. Sigma-1 receptor ligands, including this compound, can function as either agonists or antagonists. Agonists favor receptor oligomerization, while antagonists prevent it. The compound’s binding to sigma-1 receptors can lead to changes in gene expression and enzyme activity, contributing to its effects on cellular processes . Additionally, the compound’s interaction with sigma-2 receptors can further influence cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist over extended periods, highlighting its potential for long-term applications in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on sigma receptor activity. At lower doses, the compound can enhance neuroprotective mechanisms and reduce neuroinflammatory responses. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its effects on cellular processes and its overall bioavailability. Studies have shown that the compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is important for determining the compound’s efficacy and potential side effects. Additionally, the compound’s distribution within different tissues can impact its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with sigma-1 receptors at the mitochondria-associated membrane of the endoplasmic reticulum highlights its role in modulating mitochondrial function and cellular signaling. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butyl-2,7-diazaspiro[3.5]nonane typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthetic route includes a series of reactions such as substitution and esterification. For instance, one method involves the reaction of n-tert-butoxycarbonyl-4-piperidone with ethyl malonate and ammonium acetate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Butyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

7-Butyl-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 2,7-Diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Comparison: 7-Butyl-2,7-diazaspiro[3.5]nonane stands out due to its unique butyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

7-butyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWWMZIQQVJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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